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Compound of Interest

Compound Name: 2-Methyl-n-propyl-1-propanamine

Cat. No.: B1596598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-n-
propyl-1-propanamine, also known as (2-Methylpropyl)(propyl)amine. The following sections

detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

for this secondary amine, along with the experimental protocols used for their acquisition. This

information is crucial for the unambiguous identification and characterization of this compound

in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 2-Methyl-n-propyl-1-propanamine is summarized in the following

tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.5 - 2.7 Triplet 2H N-CH₂ (propyl group)

~2.4 - 2.6 Doublet 2H
N-CH₂ (isobutyl

group)

~1.7 - 1.9 Multiplet 1H CH (isobutyl group)

~1.4 - 1.6 Sextet 2H CH₂ (propyl group)

~0.9 Triplet 3H CH₃ (propyl group)

~0.85 Doublet 6H
2 x CH₃ (isobutyl

group)

~1.0 - 1.5 Broad Singlet 1H N-H

¹³C NMR

Chemical Shift (ppm) Assignment

~59.0 N-CH₂ (isobutyl group)

~51.0 N-CH₂ (propyl group)

~28.0 CH (isobutyl group)

~23.0 CH₂ (propyl group)

~20.0 2 x CH₃ (isobutyl group)

~11.0 CH₃ (propyl group)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Weak, Sharp N-H Stretch

~2960, 2870 Strong C-H Stretch (Aliphatic)

~1465 Medium C-H Bend (CH₂, CH₃)

~1385, 1365 Medium C-H Bend (gem-dimethyl)

~1130 Medium C-N Stretch

Mass Spectrometry (MS)
m/z Relative Abundance Proposed Fragment

115 Moderate [M]⁺ (Molecular Ion)

100 Moderate [M - CH₃]⁺

72 High [CH₃CH₂CH₂NHCH₂]⁺

58 High [CH(CH₃)₂CH₂NH]⁺

44 High [CH₃CH₂CH₂NH]⁺

43 High [CH(CH₃)₂]⁺

41 Moderate [C₃H₅]⁺

30 High [CH₂NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Methyl-n-propyl-1-propanamine is dissolved

in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).
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¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an

adequate signal-to-noise ratio. The acquisition parameters typically include a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton

decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider

spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) may be

necessary for the observation of quaternary carbons, although none are present in this

molecule.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small drop of neat 2-Methyl-n-propyl-
1-propanamine is placed directly onto the diamond crystal of an ATR accessory fitted into an

FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding

16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal is recorded prior to the sample measurement and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry: The mass spectrum is obtained using a mass

spectrometer equipped with an electron ionization source. The sample is introduced into the ion

source, typically via a gas chromatograph (GC-MS) for separation and purification. The

molecules are ionized by a beam of electrons with an energy of 70 eV. The resulting positively

charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of

each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the characterization of 2-Methyl-n-
propyl-1-propanamine using the described spectroscopic techniques.
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Spectroscopic Characterization Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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